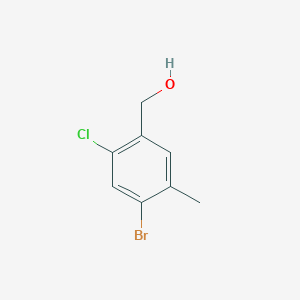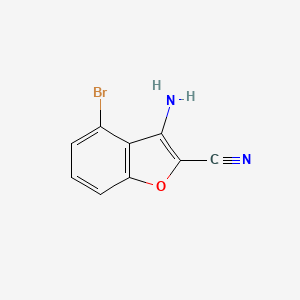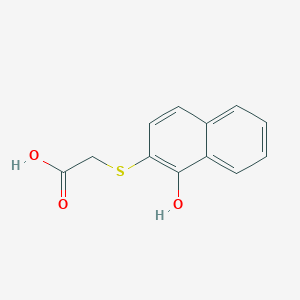![molecular formula C10H10ClN3O2 B11874395 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1184918-12-4](/img/structure/B11874395.png)
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an isopropyl group at the 7-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. For example, using diethyl malonate as a starting material and employing hydrochloric acid in water as the solvent can significantly improve the yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for nucleophilic substitutions. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: This compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Mécanisme D'action
The mechanism of action of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signal transduction pathways, affecting cell division, survival, and other cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can block the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the isopropyl group but shares the core structure.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of the isopropyl group at the 7-position and the carboxylic acid group at the 5-position distinguishes 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from its analogs
Propriétés
Numéro CAS |
1184918-12-4 |
|---|---|
Formule moléculaire |
C10H10ClN3O2 |
Poids moléculaire |
239.66 g/mol |
Nom IUPAC |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H10ClN3O2/c1-5(2)14-3-6(10(15)16)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3,(H,15,16) |
Clé InChI |
CNIXTIJPWLXRTI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=C1N=CN=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


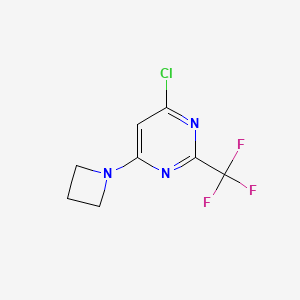







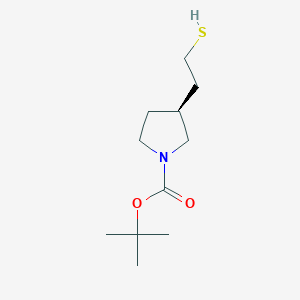

![6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11874381.png)
